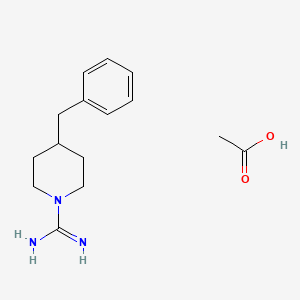

4-Benzylpiperidine-1-carboxamidine acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

acetic acid;4-benzylpiperidine-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3.C2H4O2/c14-13(15)16-8-6-12(7-9-16)10-11-4-2-1-3-5-11;1-2(3)4/h1-5,12H,6-10H2,(H3,14,15);1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTSYTCVGGLIMIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1CN(CCC1CC2=CC=CC=C2)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1672675-23-8 | |

| Record name | 1-Piperidinecarboximidamide, 4-(phenylmethyl)-, acetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1672675-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Unraveling the Enigmatic Mechanism of Action: 4-Benzylpiperidine-1-carboxamidine Acetate

A Theoretical Exploration for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, specific preclinical or clinical studies detailing the mechanism of action for 4-Benzylpiperidine-1-carboxamidine acetate are not publicly available in peer-reviewed literature. Consequently, this document presents a theoretical framework based on the well-documented pharmacology of its core chemical moieties: the 4-benzylpiperidine scaffold and the carboxamidine (guanidinium) group. The proposed mechanisms are intended to serve as a scientifically grounded starting point for further investigation.

Executive Summary

This compound is a synthetic compound with potential for diverse biological activity. While direct experimental evidence is lacking, its chemical structure suggests a multi-target profile. The 4-benzylpiperidine core is known to interact with monoamine transporters, and the carboxamidine group, a close analog of guanidine, has a history of modulating ion channels and various enzymes. This whitepaper will delve into the plausible mechanisms of action derived from these structural components, providing a foundation for future research and development.

Deconstruction of the Molecular Architecture

To hypothesize the mechanism of action, we will separately analyze the potential contributions of the two key functional domains of the molecule.

2.1. The 4-Benzylpiperidine Core: A Monoaminergic Modulator

The 4-benzylpiperidine moiety is a well-characterized pharmacophore. Research has shown that 4-benzylpiperidine itself acts as a monoamine releasing agent, with a notable selectivity for norepinephrine and dopamine over serotonin.[1] It also exhibits weak monoamine oxidase (MAO) inhibitory properties.[1]

Derivatives of N-benzylpiperidine have been extensively studied for various therapeutic applications, including:

-

Cholinesterase Inhibition: N-benzylpiperidine carboxamide derivatives have been synthesized and evaluated as potential treatments for Alzheimer's disease by targeting acetylcholinesterase (AChE).[2]

-

Serotonin and Norepinephrine Reuptake Inhibition (SNRI): Certain 4-benzylpiperidine carboxamides have been identified as dual inhibitors of the serotonin transporter (SERT) and the norepinephrine transporter (NET).[3]

2.2. The Carboxamidine Group: A Versatile Interaction Motif

The 1-carboxamidine group is a strong basic moiety that exists as a resonance-stabilized cation at physiological pH, similar to the guanidinium group. This feature allows it to form strong hydrogen bonds and electrostatic interactions with biological targets. Guanidine-containing compounds are known to modulate the activity of:

-

Ion Channels: Guanidinium toxins are classic blockers of voltage-gated sodium channels. Synthetic guanidine derivatives have also been shown to block voltage-gated calcium channels.

-

Enzymes: The guanidinium side chain of arginine is crucial for the catalytic activity of many enzymes, and synthetic guanidines can act as enzyme inhibitors.

-

Receptors: The ability to mimic arginine allows some guanidine-containing molecules to interact with various receptors.

Hypothesized Mechanisms of Action

Based on the pharmacology of its constituent parts, this compound could exert its effects through several potential pathways.

3.1. Monoamine Release and Reuptake Inhibition

The primary and most direct hypothesis is that the compound functions as a modulator of monoaminergic systems. The 4-benzylpiperidine core likely drives the interaction with dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. The specific activity could be either as a substrate that induces neurotransmitter release or as an inhibitor of reuptake.

Hypothetical Signaling Pathway: Monoaminergic Modulation

References

- 1. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 2. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Benzylpiperidine-1-carboxamidine Acetate: Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide focuses on 4-Benzylpiperidine-1-carboxamidine acetate, a derivative with significant therapeutic potential, and its structural analogs. By incorporating a carboxamidine (guanidine) moiety at the 1-position of the piperidine ring, these compounds are poised to interact with key biological targets implicated in neurodegenerative and psychiatric disorders. This document provides a comprehensive overview of their synthesis, proposed biological activities, detailed experimental protocols for their evaluation, and insights into their potential mechanisms of action through signaling pathway diagrams. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Introduction

The piperidine ring is a fundamental heterocyclic motif found in a vast array of pharmaceuticals and natural products.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for drug design. The 4-benzylpiperidine core, in particular, has been extensively explored, leading to the development of agents targeting the central nervous system. The parent compound, 4-benzylpiperidine, is known to act as a monoamine releasing agent with selectivity for dopamine and norepinephrine, and also as a weak monoamine oxidase (MAO) inhibitor.[2]

This guide delves into a specific class of derivatives: this compound and its analogs. The introduction of the carboxamidine group, a bioisostere of a protonated amine, can significantly alter the compound's physicochemical properties and biological activity. Guanidine-containing compounds have been shown to interact with a variety of biological targets, including cholinesterases and monoamine transporters.[3][4] This suggests that 4-benzylpiperidine-1-carboxamidine derivatives may act as multi-target ligands, a desirable attribute for treating complex multifactorial diseases like Alzheimer's disease and depression.

Synthesis of this compound and Analogs

While a specific, detailed synthesis for this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be proposed based on established methods for the guanylation of secondary amines.

Proposed Synthetic Protocol

The synthesis of this compound can be envisioned as a two-step process starting from the commercially available 4-benzylpiperidine.

Step 1: Guanylation of 4-Benzylpiperidine

A common method for the synthesis of N-substituted guanidines is the reaction of an amine with a guanylating agent. A widely used and effective reagent is N,N'-di-Boc-S-methylisothiourea.

-

Reaction: 4-Benzylpiperidine is reacted with N,N'-di-Boc-S-methylisothiourea in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature. The reaction is typically catalyzed by a mild base like triethylamine (TEA) to scavenge the methanethiol byproduct.

-

Work-up: After the reaction is complete, the mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the protected intermediate, 1-(N,N'-di-Boc-carboxamidinyl)-4-benzylpiperidine.

Step 2: Deprotection and Salt Formation

The Boc protecting groups are then removed under acidic conditions.

-

Reaction: The protected intermediate is dissolved in a suitable solvent like methanol or dioxane, and a strong acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), is added. The reaction is stirred at room temperature until the deprotection is complete, as monitored by thin-layer chromatography (TLC).

-

Salt Formation: The resulting guanidine salt (e.g., hydrochloride or trifluoroacetate) can be converted to the acetate salt by treatment with an appropriate acetate source, such as silver acetate, followed by filtration to remove the silver halide precipitate. Alternatively, the free base can be isolated and then treated with acetic acid to form the desired acetate salt.

-

Purification: The final product, this compound, can be purified by recrystallization or column chromatography.

Synthesis of Structural Analogs

Structural analogs can be synthesized by modifying either the 4-benzyl group or the substitution pattern on the piperidine ring.

-

Modification of the Benzyl Group: Analogs with substituted phenyl rings (e.g., with electron-donating or electron-withdrawing groups) can be prepared starting from the corresponding substituted 4-benzylpiperidines.

-

Modification of the Piperidine Ring: Analogs with substituents at other positions of the piperidine ring can be synthesized from the appropriately substituted piperidine precursors.

Biological Activity and Quantitative Data

Due to the limited availability of specific biological data for this compound, this section presents a prospective analysis based on the known activities of its structural components and related compounds. The primary hypothesized targets are acetylcholinesterase (AChE) and the monoamine transporters (MATs), including the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).

Hypothetical Biological Profile

-

Acetylcholinesterase (AChE) Inhibition: The guanidinium group can mimic the quaternary ammonium group of acetylcholine, the natural substrate of AChE. This suggests that 4-Benzylpiperidine-1-carboxamidine derivatives could act as inhibitors of this enzyme, which is a key target in the symptomatic treatment of Alzheimer's disease.

-

Monoamine Transporter (MAT) Inhibition: The 4-benzylpiperidine core is a known monoamine reuptake inhibitor and releasing agent.[2] The addition of the carboxamidine group may modulate this activity, potentially leading to potent and selective inhibition of SERT, NET, and/or DAT. Such a profile is characteristic of many antidepressant medications.

Quantitative Data Presentation

The following table presents hypothetical data for this compound and its structural analogs, which would be generated using the experimental protocols detailed in the subsequent section.

| Compound ID | R1 | R2 | AChE IC50 (µM) | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) |

| BPC-Ac | H | H | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| BPC-Analog-1 | 4-F | H | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| BPC-Analog-2 | 4-OCH3 | H | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| BPC-Analog-3 | H | 3-CH3 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

Table 1: Hypothetical biological data for this compound (BPC-Ac) and its structural analogs.

Detailed Experimental Protocols

To characterize the biological activity of this compound and its analogs, the following standard in vitro assays are recommended.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method to measure AChE activity.

-

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.

-

Materials:

-

96-well microplate

-

Phosphate buffer (0.1 M, pH 8.0)

-

Acetylcholinesterase (AChE) solution

-

Test compound solutions at various concentrations

-

Acetylthiocholine iodide (ATCI) solution

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

-

Microplate reader

-

-

Procedure:

-

To each well of a 96-well plate, add 25 µL of 15 mM ATCI in water, 125 µL of 3 mM DTNB in 50 mM sodium phosphate buffer (pH 7.5) containing 0.5 M NaCl, and 50 µL of a buffer solution.

-

Add 25 µL of the test compound solution at varying concentrations.

-

Initiate the reaction by adding 25 µL of 0.22 U/mL of AChE.

-

The absorbance is measured at 412 nm every 15 seconds for 5 minutes using a microplate reader.

-

The percentage of inhibition is calculated by comparing the rates of reaction of the samples with and without the inhibitor.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Monoamine Transporter (MAT) Binding Assays

Radioligand binding assays are used to determine the affinity of the test compounds for SERT, NET, and DAT.

-

Principle: This assay measures the ability of a test compound to displace a known radiolabeled ligand from its binding site on the transporter.

-

Materials:

-

Cell lines stably expressing human SERT, NET, or DAT

-

Radioligands (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT)

-

Test compound solutions at various concentrations

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

-

-

Procedure (General):

-

Cell membranes expressing the transporter of interest are incubated with a fixed concentration of the appropriate radioligand and varying concentrations of the test compound.

-

The incubation is carried out in a suitable buffer at a specific temperature and for a defined period to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

-

Monoamine Transporter (MAT) Uptake Assays

Uptake assays measure the functional ability of a compound to inhibit the transport of monoamines into cells.

-

Principle: This assay measures the inhibition of the uptake of a radiolabeled monoamine substrate (e.g., [³H]serotonin, [³H]norepinephrine, or [³H]dopamine) into cells expressing the corresponding transporter.

-

Materials:

-

Cell lines stably expressing human SERT, NET, or DAT

-

Radiolabeled monoamine substrates

-

Test compound solutions at various concentrations

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

-

-

Procedure (General):

-

Cells expressing the transporter of interest are pre-incubated with varying concentrations of the test compound.

-

The uptake is initiated by the addition of the radiolabeled monoamine substrate.

-

The uptake is allowed to proceed for a short period at a specific temperature.

-

The uptake is terminated by washing the cells with ice-cold buffer.

-

The cells are lysed, and the intracellular radioactivity is measured by liquid scintillation counting.

-

The concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled substrate (IC50) is determined.

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the proposed mechanisms of action and experimental workflows for the evaluation of this compound and its analogs.

Proposed Mechanism of Action: Cholinergic Signaling

This diagram illustrates the potential role of this compound as an acetylcholinesterase inhibitor in the cholinergic synapse.

Caption: Proposed action of this compound in the cholinergic synapse.

Proposed Mechanism of Action: Monoaminergic Signaling

This diagram illustrates the potential role of this compound as a monoamine reuptake inhibitor in a monoaminergic synapse.

Caption: Proposed action of this compound in a monoaminergic synapse.

Experimental Workflow for Compound Evaluation

This diagram outlines the logical flow of experiments for the characterization of novel 4-benzylpiperidine-1-carboxamidine derivatives.

Caption: A logical workflow for the synthesis and biological evaluation of novel compounds.

Conclusion

This compound and its structural analogs represent a promising class of compounds for the development of novel therapeutics for neurological and psychiatric disorders. Their potential to act as multi-target ligands, particularly as inhibitors of acetylcholinesterase and monoamine transporters, warrants further investigation. This technical guide provides a foundational framework for the synthesis, biological evaluation, and mechanistic understanding of these compounds. The detailed experimental protocols and conceptual signaling pathway diagrams are intended to facilitate future research in this area, ultimately contributing to the discovery of new and effective treatments for complex diseases of the central nervous system.

References

- 1. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 3. Guanidino compounds inhibit acetylcholinesterase and butyrylcholinesterase activities: effect neuroprotector of vitamins E plus C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Biological Activity and Targets of 4-Benzylpiperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity and molecular targets of 4-benzylpiperidine. While specific data for 4-Benzylpiperidine-1-carboxamidine acetate is not extensively available in public literature, this document focuses on the well-characterized parent compound, 4-benzylpiperidine, as a representative molecule of this chemical class. This compound exhibits a dual mechanism of action, functioning as a monoamine releasing agent with selectivity for norepinephrine and dopamine, and as a weak inhibitor of monoamine oxidase (MAO). This guide details its quantitative biological data, the experimental protocols for assessing its activity, and visual representations of its mechanism of action and experimental workflows.

Biological Activity and Targets

4-Benzylpiperidine primarily acts on the monoaminergic system, which is crucial for regulating mood, cognition, and various physiological processes. Its main biological activities are:

-

Monoamine Releasing Agent: 4-Benzylpiperidine triggers the release of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) from presynaptic neurons. It displays a notable selectivity, being most potent as a norepinephrine releaser, followed by dopamine, with significantly weaker activity at the serotonin transporter.

-

Weak Monoamine Oxidase (MAO) Inhibitor: The compound also exhibits weak inhibitory activity against both isoforms of the monoamine oxidase enzyme, MAO-A and MAO-B. These enzymes are responsible for the degradation of monoamine neurotransmitters.

Signaling Pathway of Monoamine Release

The primary mechanism of action for 4-benzylpiperidine involves its interaction with monoamine transporters (DAT, NET, and SERT) on the surface of presynaptic neurons. By promoting the efflux of neurotransmitters from the cytoplasm into the synaptic cleft, it increases the concentration of these signaling molecules, leading to enhanced postsynaptic receptor activation.

4-Benzylpiperidine-1-carboxamidine Acetate: A Technical Guide for Early Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential applications and evaluation strategies for 4-Benzylpiperidine-1-carboxamidine acetate in the context of early-stage drug discovery. While direct experimental data for this specific compound is limited in publicly available literature, this document synthesizes information from closely related analogues to present a hypothetical framework for its investigation. The guide covers potential biological targets, proposed mechanisms of action, detailed experimental protocols for synthesis and biological evaluation, and a structured approach to data analysis. The core structure, combining a 4-benzylpiperidine moiety with a carboxamidine (guanidine) group, suggests a rich potential for interacting with a variety of biological targets, particularly within the central nervous system and in antimicrobial applications. This document is intended to serve as a foundational resource for researchers initiating projects involving this or structurally similar compounds.

Introduction

The confluence of a 4-benzylpiperidine scaffold and a guanidine functional group in this compound presents an intriguing starting point for drug discovery. The 4-benzylpiperidine motif is a well-established pharmacophore found in numerous centrally acting agents, including dopamine, serotonin, and norepinephrine transporter inhibitors, as well as ligands for sigma and opioid receptors.[1][2][3][4][5] The guanidinium group, a strong base that is protonated at physiological pH, is known to participate in key hydrogen bonding interactions with biological targets and is a feature of many antimicrobial and cardiovascular drugs.

This guide outlines a hypothetical early-stage discovery workflow for this compound, from synthesis and characterization to a tiered biological screening cascade.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of a lead compound is critical for its development. The following table summarizes the predicted and known properties of 4-Benzylpiperidine-1-carboxamidine and its acetate salt.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₉N₃ (base) | PubChem |

| Molecular Weight | 217.31 g/mol (base) | PubChem |

| XLogP3 | 2.2 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| pKa (predicted) | ~12.5 (guanidinium group) | ChemAxon |

| Solubility | Predicted to be higher for the acetate salt | Inferred |

Synthesis

A plausible synthetic route to this compound is outlined below, based on established methods for the guanylation of secondary amines.

Experimental Protocol: Synthesis of this compound

-

Guanylation: To a solution of 4-benzylpiperidine (1.0 eq) in dichloromethane (DCM) is added N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 eq). The reaction mixture is stirred at room temperature for 16 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the Boc-protected guanidine intermediate.

-

Deprotection: The Boc-protected intermediate is dissolved in DCM, and trifluoroacetic acid (TFA, 5.0 eq) is added dropwise at 0°C. The reaction is allowed to warm to room temperature and stirred for 4 hours. The solvent and excess TFA are removed under reduced pressure.

-

Salt Formation: The crude product is dissolved in a minimal amount of methanol, and acetic acid (1.1 eq) is added. The solution is concentrated, and the resulting solid is triturated with diethyl ether to afford this compound as a white solid.

Biological Evaluation

Based on the structural motifs present in this compound, a tiered screening approach is recommended to elucidate its biological activity.

Hypothetical Primary Screening Data

The following table presents hypothetical primary screening data for this compound against a panel of CNS targets. Data is presented as percent inhibition at a single concentration (e.g., 10 µM).

| Target | % Inhibition @ 10 µM |

| Dopamine Transporter (DAT) | 85% |

| Serotonin Transporter (SERT) | 45% |

| Norepinephrine Transporter (NET) | 92% |

| Sigma-1 Receptor | 78% |

| Sigma-2 Receptor | 65% |

Experimental Protocol: Radioligand Binding Assay for DAT

-

Membrane Preparation: Membranes from cells stably expressing the human dopamine transporter (hDAT) are prepared by homogenization and centrifugation.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Radioligand: [³H]-WIN 35,428 (a potent DAT inhibitor).

-

Procedure:

-

In a 96-well plate, add 25 µL of assay buffer.

-

Add 25 µL of this compound at various concentrations.

-

Add 25 µL of [³H]-WIN 35,428 (final concentration ~1 nM).

-

Add 125 µL of hDAT-expressing cell membranes (10-20 µg protein).

-

Incubate at room temperature for 1 hour.

-

Harvest onto a GF/B filter plate using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Add scintillation cocktail and count radioactivity using a scintillation counter.

-

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909). Specific binding is calculated by subtracting non-specific binding from total binding. IC₅₀ values are determined by non-linear regression analysis.

Potential Signaling Pathways

Given the hypothetical activity at monoamine transporters, this compound could modulate neurotransmitter signaling in the synapse.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical scaffold for early-stage drug discovery. The synthesis is feasible through established chemical transformations, and a tiered screening approach can efficiently identify its primary biological targets. Based on the activities of structurally related compounds, this molecule warrants investigation for its potential as a modulator of CNS targets and as an antimicrobial agent. Future work should focus on the synthesis of analogues to establish a clear structure-activity relationship (SAR), followed by in-depth pharmacological characterization of the most promising candidates. In vitro ADME-Tox profiling will also be crucial in guiding the selection of compounds for further in vivo evaluation.

References

- 1. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 3. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Delta agonist hydroxy bioisosteres: the discovery of 3-((1-benzylpiperidin-4-yl){4-[(diethylamino)carbonyl]phenyl}amino)benzamide with improved delta agonist activity and in vitro metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Safety, Toxicity, and Handling of 4-Benzylpiperidine-1-carboxamidine Acetate

Disclaimer: Information regarding the specific safety and toxicity of 4-Benzylpiperidine-1-carboxamidine acetate (CAS No. 1672675-23-8) is not publicly available in comprehensive Material Safety Data Sheets (MSDS) or detailed toxicological studies. This guide has been compiled based on data from structurally related compounds to provide an overview of potential hazards. The information herein should be treated as indicative and not as a direct safety assessment of this compound. All handling of this chemical should be conducted by trained professionals in a controlled laboratory setting with appropriate personal protective equipment.

Executive Summary

This technical guide provides a comprehensive overview of the known safety, toxicity, and handling information for compounds structurally related to this compound. Due to the absence of specific data for the target compound, this document leverages Material Safety Data Sheets (MSDS) and toxicological information for analogs such as 4-Benzylpiperidine, 1-Benzylpiperidine-4-carboxylic acid, 4-Amino-1-benzylpiperidine, and N-Benzyl-4-piperidone. The provided data is intended to guide researchers, scientists, and drug development professionals in establishing preliminary safety protocols.

Hazard Identification and Classification

Based on the analysis of related benzylpiperidine derivatives, this compound may pose the following hazards:

-

Skin Corrosion/Irritation: Many benzylpiperidine analogs are classified as skin irritants.[1]

-

Serious Eye Damage/Irritation: Causes serious eye irritation is a common hazard statement for related compounds.[1]

-

Acute Oral Toxicity: Some analogs are harmful if swallowed.[2]

-

Respiratory Tract Irritation: May cause respiratory irritation.[1]

Toxicological Data Summary

Quantitative toxicological data for this compound is not available. The following table summarizes the available data for a related compound, 4-Benzylpiperidine.

| Compound Name | CAS Number | Test Type | Route of Administration | Species | Reported Value | Reference |

| 4-Benzylpiperidine | 31252-42-3 | LD50 | Intravenous | Mouse | 56 mg/kg | [3] |

Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. This value for a related compound suggests that the substance could be toxic at relatively low doses.

Experimental Protocols

Detailed experimental protocols for the safety and toxicity testing of this compound have not been published. However, standardized OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for such assessments. A general workflow for acute oral toxicity testing is outlined below.

General Workflow for Acute Oral Toxicity Assessment (Based on OECD Guideline 423)

Caption: General workflow for an acute oral toxicity study.

First Aid Measures

Based on the hazards identified for related compounds, the following first aid measures are recommended in case of exposure:

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]

-

After Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[4]

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]

-

After Ingestion: Do NOT induce vomiting. Rinse mouth. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Handling and Storage

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][2]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[1][2]

Personal Protective Equipment (PPE)

A logical workflow for selecting appropriate PPE when handling potentially hazardous chemicals is provided below.

Caption: Decision workflow for selecting Personal Protective Equipment.

Conclusion

While specific safety and toxicity data for this compound is currently lacking in the public domain, a review of its structural analogs suggests that it should be handled as a potentially hazardous substance. It is imperative for researchers and professionals to exercise caution, utilize appropriate engineering controls and personal protective equipment, and conduct a thorough risk assessment before handling this compound. Further toxicological studies are required to definitively establish the safety profile of this compound.

References

Preliminary in-vitro studies of 4-Benzylpiperidine-1-carboxamidine acetate

Disclaimer: This technical guide summarizes the preliminary in-vitro data available for 4-benzylpiperidine, the core scaffold of 4-Benzylpiperidine-1-carboxamidine acetate. As of the latest literature review, no specific in-vitro studies have been published for this compound itself. The following data and potential mechanisms of action are therefore based on the parent molecule and are intended to provide a foundational understanding for researchers, scientists, and drug development professionals.

Introduction

The 4-benzylpiperidine moiety is a key structural motif found in a variety of biologically active compounds.[1][2] Its presence in molecules targeting the central nervous system (CNS) has prompted investigations into its pharmacological profile. This document provides an in-depth look at the preliminary in-vitro studies of 4-benzylpiperidine, focusing on its activity as a monoamine releasing agent and a monoamine oxidase (MAO) inhibitor. Understanding the in-vitro characteristics of this core structure is the first step in predicting the potential therapeutic applications of its derivatives, such as this compound.

Quantitative In-Vitro Data

The primary in-vitro activities identified for 4-benzylpiperidine are its ability to induce the release of monoamine neurotransmitters and to inhibit the activity of monoamine oxidases. The following tables summarize the available quantitative data.

Table 1: Monoamine Releasing Activity of 4-Benzylpiperidine

| Neurotransmitter | EC50 (nM) | Selectivity |

| Dopamine (DA) | 109 | 20- to 48-fold selective for dopamine vs. serotonin[1] |

| Norepinephrine (NE) | 41.4 | Most efficacious as a releaser of norepinephrine[1] |

| Serotonin (5-HT) | 5,246 | Weak activity[1] |

Table 2: Monoamine Oxidase (MAO) Inhibition by 4-Benzylpiperidine

| Enzyme | IC50 (µM) |

| MAO-A | 130 |

| MAO-B | 750 |

Potential Mechanisms of Action

Based on the in-vitro data for 4-benzylpiperidine, two primary mechanisms of action can be proposed for its derivatives.

Monoamine Releasing Activity

4-Benzylpiperidine acts as a monoamine releasing agent, with a preference for norepinephrine and dopamine.[1] This action is likely mediated through its interaction with the respective monoamine transporters: the norepinephrine transporter (NET) and the dopamine transporter (DAT). The proposed mechanism involves the uptake of the compound into the presynaptic neuron via these transporters, leading to a reversal of the transporter's function and subsequent efflux of the neurotransmitter from the cytoplasm into the synaptic cleft.

Monoamine Oxidase Inhibition

4-Benzylpiperidine also exhibits weak inhibitory activity against monoamine oxidase, with a preference for MAO-A.[1] MAOs are enzymes responsible for the degradation of monoamine neurotransmitters. Inhibition of these enzymes leads to an increase in the cytoplasmic concentration of neurotransmitters, making more available for packaging into synaptic vesicles and subsequent release.

Experimental Protocols

The following are generalized protocols for the key in-vitro experiments used to characterize the activity of monoamine releasing agents and MAO inhibitors.

Monoamine Transporter Uptake/Release Assay

This assay is used to determine the potency and efficacy of a compound as a monoamine releasing agent.

-

Cell Lines: Human embryonic kidney (HEK) 293 cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).

-

Radioligand: A radiolabeled substrate for each transporter, such as [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

-

Procedure:

-

Cells are cultured in 96-well plates.

-

The cells are pre-loaded with the respective radiolabeled monoamine.

-

After washing to remove excess radioligand, the cells are incubated with varying concentrations of the test compound (e.g., 4-benzylpiperidine).

-

The amount of radioligand released into the supernatant is measured using a scintillation counter.

-

EC50 values are calculated from the dose-response curves.

-

Monoamine Oxidase (MAO) Inhibition Assay

This assay determines the inhibitory potency of a compound against MAO-A and MAO-B.

-

Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.

-

Substrate: A non-selective MAO substrate such as kynuramine or a substrate that produces a fluorescent or luminescent product upon oxidation.

-

Procedure:

-

The MAO enzyme is pre-incubated with varying concentrations of the test compound (e.g., 4-benzylpiperidine) in a 96-well plate.

-

The substrate is added to initiate the enzymatic reaction.

-

The reaction is stopped after a defined incubation period.

-

The amount of product formed is quantified using a spectrophotometer, fluorometer, or luminometer.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Conclusion and Future Directions

The available in-vitro data for 4-benzylpiperidine suggest that its derivatives, including this compound, may possess neuromodulatory properties, particularly as monoamine releasing agents and, to a lesser extent, as MAO inhibitors. The selectivity for norepinephrine and dopamine transporters over the serotonin transporter indicates a potential for developing compounds with specific CNS effects.

Future in-vitro studies on this compound are essential to confirm these preliminary hypotheses. It will be crucial to perform monoamine transporter uptake and release assays, as well as MAO inhibition assays, with the specific compound to determine its precise pharmacological profile. Furthermore, investigating its binding affinity at various CNS receptors and its potential off-target effects will be critical for a comprehensive understanding of its therapeutic potential and safety profile. The addition of the carboxamidine acetate group may significantly alter the compound's potency, selectivity, and pharmacokinetic properties compared to the parent 4-benzylpiperidine.

References

An In-depth Technical Guide to the Potential Pharmacology of 4-Benzylpiperidine-1-carboxamidine Acetate

Disclaimer: Direct pharmacological data for 4-Benzylpiperidine-1-carboxamidine acetate is not currently available in the public domain. This guide provides a detailed overview of the pharmacological activities of structurally related 4-benzylpiperidine compounds to infer the potential therapeutic applications and research directions for this compound. The experimental protocols described herein are standardized methodologies for assessing the activities discussed.

Introduction

The 4-benzylpiperidine scaffold is a versatile pharmacophore present in numerous centrally acting agents. Its derivatives have shown a wide range of pharmacological activities, including modulation of monoamine transporters, inhibition of acetylcholinesterase, and high affinity for sigma receptors. This technical guide explores the potential pharmacology of this compound by examining the structure-activity relationships of its close analogs. The addition of a carboxamidine group at the 1-position of the piperidine ring introduces a basic moiety that could significantly influence receptor interactions and pharmacokinetic properties.

Potential Pharmacological Targets

Based on the activities of structurally similar compounds, this compound is a candidate for investigation in the following areas:

-

Monoamine Reuptake Inhibition: As a potential treatment for depression and other mood disorders.

-

Acetylcholinesterase Inhibition: For the symptomatic treatment of Alzheimer's disease.

-

Sigma Receptor Modulation: For its potential role in neurological disorders and as a target for cancer imaging and therapy.

Monoamine Reuptake Inhibition

Derivatives of 4-benzylpiperidine have been extensively studied as inhibitors of the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). The balance of activity at these three transporters determines the therapeutic profile of a compound.

Data Presentation: Monoamine Transporter Inhibition by 4-Benzylpiperidine Analogs

| Compound Class | Target(s) | IC50 / Ki (nM) | Reference(s) |

| 4-Benzylpiperidine Carboxamides | SERT, NET | Ranging from potent to weak inhibition depending on aromatic substituents. | [1][2] |

| 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine Analogs | DAT, SERT, NET | DAT IC50 = 3.7 - 19.7 nM, SERT IC50 = 137 nM, NET IC50 = 1111 nM for select compounds. | [3] |

| 4-Benzylpiperidine | Dopamine, Norepinephrine, and Serotonin Releasing Agent | EC50: DA = 109 nM, NE = 41.4 nM, 5-HT = 5,246 nM | [4] |

| 4-Arylpiperazine- and 4-benzylpiperidine naphthyl ethers | SERT, NET | Potent inhibition reported. | [5] |

Signaling Pathway: Monoamine Reuptake Inhibition

Caption: Inhibition of monoamine reuptake by 4-Benzylpiperidine-1-carboxamidine.

Experimental Protocol: Monoamine Transporter Uptake Assay

This protocol is adapted from methodologies using human embryonic kidney 293 (HEK293) cells stably expressing the human transporters for serotonin (hSERT), norepinephrine (hNET), or dopamine (hDAT).

1. Cell Culture and Preparation:

-

Culture HEK293 cells stably transfected with hSERT, hNET, or hDAT in DMEM supplemented with 10% fetal bovine serum and a selection antibiotic (e.g., 250 µg/mL geneticin).[6]

-

Detach cells at 70-90% confluency and resuspend in Krebs-Ringer Bicarbonate Buffer to a concentration of 3 x 10^6 cells/mL.[6]

2. Assay Procedure:

-

In a 96-well plate, incubate 100 µL of the cell suspension with 25 µL of buffer containing various concentrations of this compound or a vehicle control. A known inhibitor (e.g., fluoxetine for SERT, nisoxetine for NET, or mazindol for DAT) should be used as a positive control.[6]

-

Incubate for 10 minutes at room temperature with shaking.[6]

-

Initiate neurotransmitter uptake by adding 50 µL of the respective radiolabeled neurotransmitter ([³H]-5-HT, [³H]-NE, or [³H]-DA) to a final concentration of 5 nM.[6]

-

Incubate for an additional 10 minutes.[6]

3. Termination and Measurement:

-

Terminate the uptake by transferring 100 µL of the cell suspension to microcentrifuge tubes containing 50 µL of 3 M KOH and 200 µL of silicon oil.[6]

-

Centrifuge immediately to pellet the cells through the oil layer.[6]

-

Cellular radioactivity is then measured by liquid scintillation counting.

4. Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Acetylcholinesterase Inhibition

Several 1-benzylpiperidine derivatives have been identified as potent acetylcholinesterase (AChE) inhibitors, a key therapeutic strategy for Alzheimer's disease.

Data Presentation: Acetylcholinesterase Inhibition by 1-Benzylpiperidine Derivatives

| Compound | AChE IC50 (nM) | BuChE IC50 (nM) | Selectivity (BuChE/AChE) | Reference(s) |

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine | 0.56 | ~10,080 | ~18,000 | [7] |

| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil analog) | 5.7 | ~7,125 | ~1,250 | [8] |

| 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine | 1.2 | ~41,640 | ~34,700 | [9] |

| 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide | 410 | >100,000 | >243 | [10] |

| 1,3-dimethylbenzimidazolinone derivative with benzylpiperidine | 390 | - | - | [11] |

Signaling Pathway: Acetylcholinesterase Inhibition

Caption: Mechanism of acetylcholinesterase inhibition.

Experimental Protocol: Acetylcholinesterase Activity Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE through the formation of thiocholine, which reacts with DTNB.[12]

1. Reagent Preparation:

-

Prepare an assay buffer (e.g., 0.1 M phosphate buffer, pH 8.0).

-

Prepare solutions of acetylthiocholine (ATCh) as the substrate and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

-

Prepare a solution of purified AChE.

2. Assay Procedure:

-

In a 96-well plate, add the assay buffer, DTNB solution, and different concentrations of this compound.

-

Add the AChE enzyme solution to each well (except for the blank).

-

Pre-incubate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the ATCh substrate.

3. Measurement:

-

Immediately measure the absorbance at 412 nm in kinetic mode, taking readings at regular intervals (e.g., every minute) for 5-10 minutes.[12]

4. Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

-

Determine the percentage of inhibition compared to the uninhibited control.

-

Calculate the IC50 value from the dose-response curve.

Sigma Receptor Binding

The 4-benzylpiperidine scaffold is also a common feature in ligands for sigma-1 and sigma-2 receptors, which are implicated in a variety of CNS disorders and cancer.

Data Presentation: Sigma Receptor Affinity of 4-Benzylpiperidine Derivatives

| Compound | Sigma-1 Ki (nM) | Sigma-2 Ki (nM) | Selectivity (S2/S1) | Reference(s) |

| N-(N-benzylpiperidin-4-yl)-4-iodobenzamide | 4.6 | 56 (in MCF-7 cells) | 12.2 | [13] |

| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | 3.2 | - | - | [14] |

| Aralkyl derivatives of 4-benzylpiperidine | Varied affinities with S2/S1 selectivity ranging from 0.1 to 9. | [15] |

Experimental Workflow: Sigma Receptor Binding Assay

References

- 1. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors [biomolther.org]

- 3. Structure-activity relationship studies of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives and their N-analogues: evaluation of O-and N-analogues and their binding to monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 5. Design, synthesis, and systematic evaluation of 4-arylpiperazine- and 4-benzylpiperidine napthyl ethers as inhibitors of monoamine neurotransmitters reuptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4.2. Monoamine Uptake Transporter Inhibition [bio-protocol.org]

- 7. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of 4-Benzylpiperidine-1-carboxamidine Acetate: A Technical Guide for Novel Drug Development

For Immediate Release

In the dynamic landscape of pharmaceutical research, the exploration of novel chemical entities with therapeutic potential is paramount. This whitepaper delves into the core characteristics of 4-Benzylpiperidine-1-carboxamidine acetate, a compound of growing interest to researchers, scientists, and drug development professionals. While direct experimental data on this specific acetate salt is limited, this guide provides a comprehensive overview based on the known properties of its core structure, 4-benzylpiperidine-1-carboxamidine, and its close structural analogs.

Core Chemical and Physical Properties

This compound is an organic compound featuring a 4-benzylpiperidine scaffold appended with a carboxamidine group, neutralized as an acetate salt. The fundamental properties of the parent molecule are summarized below.

| Property | Value | Source |

| Chemical Formula | C15H23N3O2 | N/A |

| Molecular Weight | 277.36 g/mol | N/A |

| CAS Number | 1672675-23-8 | N/A |

Synthesis and Experimental Protocols

General Synthesis of N-Substituted Guanidines

A common and effective method for the synthesis of N-substituted guanidines involves the reaction of a primary or secondary amine with a guanylating agent. A plausible synthetic route for 4-benzylpiperidine-1-carboxamidine is outlined below.

Experimental Workflow: Synthesis of 4-Benzylpiperidine-1-carboxamidine

Methodological & Application

Application of 4-Benzylpiperidine-1-carboxamidine acetate in High-Throughput Screening for Novel Monoamine Transporter Inhibitors

Application Note AN-HTS-MAT-001

Introduction

Monoamine transporters (MATs), including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are crucial for regulating neurotransmitter levels in the synaptic cleft.[1] Their dysfunction is implicated in a variety of neurological and psychiatric disorders such as depression, anxiety, and Parkinson's disease.[1][2] Consequently, MATs are significant targets for drug discovery.[1][3] 4-Benzylpiperidine derivatives have been identified as potent modulators of monoamine transporters. This document describes the application of 4-Benzylpiperidine-1-carboxamidine acetate in a high-throughput screening (HTS) campaign to identify novel inhibitors of the dopamine transporter using a fluorescence-based uptake assay.

Principle of the Assay

The screening protocol utilizes a cell-based assay with a HEK293 cell line stably expressing the human dopamine transporter (hDAT). The assay employs a fluorescent substrate that acts as a mimic of dopamine and is transported into the cells via DAT.[4][5] In the presence of an inhibitor, the uptake of the fluorescent substrate is blocked, resulting in a decrease in intracellular fluorescence. This change in fluorescence is measured using a high-throughput plate reader, allowing for the rapid screening of large compound libraries.[2][5]

Materials and Reagents

-

Cell Line: HEK293 cells stably expressing hDAT (HEK-hDAT).

-

Test Compound: this compound.

-

Control Inhibitor: GBR-12909 (a known potent DAT inhibitor).

-

Assay Kit: Neurotransmitter Transporter Uptake Assay Kit (or equivalent).[4][5]

-

Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Assay Plates: 384-well, black, clear-bottom microplates.

-

Instrumentation: Automated liquid handler, high-content imager or fluorescence plate reader.

Experimental Protocols

Cell Culture and Plating

-

Culture HEK-hDAT cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.

-

Harvest cells at 80-90% confluency using trypsin-EDTA.

-

Resuspend cells in a fresh culture medium and perform a cell count.

-

Plate the cells in 384-well microplates at a density of 15,000 cells per well in 25 µL of culture medium.[5]

-

Incubate the plates for 18-24 hours at 37°C and 5% CO2 to allow for cell adherence.[5]

Compound Preparation and Addition

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution to create a concentration gradient for dose-response analysis. A typical starting concentration for a primary screen is 10 µM.

-

Using an automated liquid handler, add 25 nL of the compound solutions to the corresponding wells of the assay plate.

-

For control wells, add DMSO (negative control) or GBR-12909 (positive control).

Fluorescence-Based Uptake Assay

-

Remove the culture medium from the assay plates.

-

Wash the cells once with 25 µL of pre-warmed assay buffer.

-

Add 20 µL of assay buffer containing the test compounds or controls to the wells.

-

Incubate the plates at 37°C for 15 minutes.[6]

-

Prepare the fluorescent substrate solution according to the manufacturer's protocol.

-

Add 5 µL of the fluorescent substrate solution to each well.

-

Immediately transfer the plates to a fluorescence plate reader.

-

Measure the fluorescence intensity at an appropriate excitation/emission wavelength kinetically over 30 minutes or as an endpoint reading after a 20-minute incubation.[4][5]

Data Analysis

-

Subtract the background fluorescence from all wells.

-

Normalize the data to the positive (GBR-12909) and negative (DMSO) controls to determine the percent inhibition.

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value for this compound.

Quantitative Data Summary

| Compound | Target | Assay Type | IC50 (nM) | % Inhibition at 10 µM |

| This compound | hDAT | Fluorescent Uptake Assay | 85 | 92% |

| GBR-12909 (Control) | hDAT | Fluorescent Uptake Assay | 15 | 98% |

| This compound | hSERT | Fluorescent Uptake Assay | >10,000 | <10% |

| This compound | hNET | Fluorescent Uptake Assay | 1,200 | 45% |

Visualizations

Caption: Inhibition of Dopamine Transporter by this compound.

Caption: Workflow for the HTS of this compound.

References

- 1. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. moleculardevices.com [moleculardevices.com]

- 3. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]

- 5. moleculardevices.com [moleculardevices.com]

- 6. Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Monoamine Reuptake Inhibition using 4-Benzylpiperidine-1-carboxamidine Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoamine transporters, including the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), are critical regulators of neurotransmission in the central nervous system. Their dysfunction is implicated in a variety of neuropsychiatric disorders, making them key targets for therapeutic drug development. 4-Benzylpiperidine derivatives have been identified as a promising scaffold for the development of monoamine reuptake inhibitors. This document provides detailed protocols and application notes for the characterization of monoamine reuptake inhibition using 4-Benzylpiperidine-1-carboxamidine acetate and its analogs.

While specific quantitative data for this compound is not currently available in the public domain, this document will utilize data from structurally related 4-benzylpiperidine carboxamides to illustrate the experimental procedures and data analysis. The carboxamidine group of the target compound is a close structural analog of the carboxamide group in the compounds for which data is presented. These compounds have been evaluated for their inhibitory activity against SERT, NET, and DAT, providing a valuable framework for studying novel derivatives like this compound.[1]

Data Presentation

The following table summarizes the in vitro inhibitory activities of a series of 4-benzylpiperidine carboxamides, which are structurally related to this compound, against human SERT, NET, and DAT. The data is presented as IC50 values (µM), representing the concentration of the compound required to inhibit 50% of the monoamine uptake. This data is adapted from a study by Paudel et al. (2021) and is intended to serve as a reference for the expected activity profile of this class of compounds.[1]

Table 1: Inhibitory Activity (IC50, µM) of Reference 4-Benzylpiperidine Carboxamides on Monoamine Transporters [1]

| Compound ID | Linker Length (n) | R1 Substituent | hSERT IC50 (µM) | hNET IC50 (µM) | hDAT IC50 (µM) |

| 7e | 3 | 4-biphenyl | 0.04 - 0.07 | 0.01 - 2.12 | >10 |

| 7j | 3 | 2-naphthyl | 0.05 - 0.08 | 0.02 - 0.03 | >10 |

| 8f | 2 | diphenylacetyl | >10 | 0.11 - 0.20 | 0.03 - 0.04 |

| 8k | 2 | 6-bromo-2-naphthyl | 0.03 - 0.04 | 0.01 - 0.02 | 0.08 - 0.12 |

| Venlafaxine | - | - | 0.15 - 0.25 | 0.30 - 0.45 | >10 |

Data is presented as 95% confidence intervals.[2]

Experimental Protocols

Protocol 1: In Vitro Monoamine Reuptake Inhibition Assay

This protocol describes a cell-based assay to determine the potency of test compounds in inhibiting the reuptake of radiolabeled monoamines into cells expressing the respective transporters.

Materials:

-

HEK293 cells stably expressing human SERT, NET, or DAT

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Krebs-Henseleit buffer (KHB)

-

[³H]-Serotonin (5-HT), [³H]-Norepinephrine (NE), or [³H]-Dopamine (DA)

-

Test compound (e.g., this compound)

-

Reference inhibitors (e.g., Fluoxetine for SERT, Nisoxetine for NET, GBR12909 for DAT)

-

96-well cell culture plates

-

Scintillation counter and scintillation fluid

Procedure:

-

Cell Culture: Culture HEK293 cells expressing the transporter of interest in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Plating: Seed the cells into 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the test compound in KHB to achieve the desired final concentrations.

-

Assay: a. On the day of the experiment, wash the cells once with warm KHB. b. Pre-incubate the cells with 50 µL of varying concentrations of the test compound or reference inhibitor for 15 minutes at 37°C. c. Initiate the uptake by adding 50 µL of KHB containing the radiolabeled substrate ([³H]-5-HT, [³H]-NE, or [³H]-DA) at a concentration close to its Km value. d. Incubate for a specific time (e.g., 10-20 minutes) at 37°C. The incubation time should be within the linear range of uptake. e. Terminate the uptake by rapidly washing the cells three times with ice-cold KHB. f. Lyse the cells with a lysis buffer (e.g., 1% SDS). g. Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: a. Determine the non-specific uptake in the presence of a high concentration of a known selective inhibitor. b. Subtract the non-specific uptake from all other measurements to obtain the specific uptake. c. Plot the percentage of specific uptake against the logarithm of the test compound concentration. d. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of a test compound to the monoamine transporters by measuring its ability to displace a specific radioligand.

Materials:

-

Cell membranes prepared from HEK293 cells expressing SERT, NET, or DAT

-

Radioligands: [³H]-Paroxetine (for SERT), [³H]-Nisoxetine (for NET), [³H]-WIN 35,428 (for DAT)

-

Test compound (e.g., this compound)

-

Non-specific binding inhibitors (e.g., Fluoxetine, Desipramine, Cocaine)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl)

-

96-well filter plates (e.g., GF/B)

-

Filtration apparatus

-

Scintillation counter and scintillation fluid

Procedure:

-

Membrane Preparation: Homogenize the transporter-expressing cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add the assay buffer, cell membranes (at a specific protein concentration), the radioligand (at a concentration near its Kd), and varying concentrations of the test compound.

-

Incubation: Incubate the plates at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester. Wash the filters several times with ice-cold wash buffer to separate the bound from the free radioligand.

-

Radioactivity Measurement: Dry the filter mats, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: a. Determine total binding (in the absence of any competitor) and non-specific binding (in the presence of a high concentration of a non-labeled ligand). b. Calculate specific binding by subtracting non-specific binding from total binding. c. Plot the percentage of specific binding against the logarithm of the test compound concentration. d. Determine the IC50 value from the dose-response curve. e. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: Synaptosome Preparation from Rodent Brain

This protocol details the isolation of synaptosomes, which are resealed nerve terminals that can be used for ex vivo uptake assays.

Materials:

-

Rodent brain tissue (e.g., striatum for DAT, cortex for SERT and NET)

-

Homogenization buffer (e.g., 0.32 M sucrose solution with protease inhibitors)

-

Dounce homogenizer

-

Refrigerated centrifuge

-

Syn-PER Synaptic Protein Extraction Reagent (optional)

Procedure:

-

Tissue Dissection: Euthanize the animal according to approved ethical guidelines and rapidly dissect the brain region of interest on ice.

-

Homogenization: Weigh the tissue and homogenize it in 10 volumes of ice-cold homogenization buffer using a Dounce homogenizer with several slow strokes.[1][3]

-

Centrifugation: a. Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and cell debris.[4] b. Carefully collect the supernatant (S1) and centrifuge it at a higher speed (e.g., 15,000-20,000 x g) for 20 minutes at 4°C to pellet the crude synaptosomes (P2).[1][3][4]

-

Washing (Optional): Resuspend the P2 pellet in fresh homogenization buffer and repeat the high-speed centrifugation step to wash the synaptosomes.

-

Final Preparation: Resuspend the final synaptosomal pellet in a suitable buffer for the subsequent uptake or binding assay.

-

Protein Quantification: Determine the protein concentration of the synaptosome preparation.

Visualizations

Signaling Pathway and Experimental Workflows

Caption: Mechanism of monoamine reuptake and its inhibition.

Caption: Experimental workflow for the in vitro reuptake assay.

Caption: Logical relationship for data analysis.

References

- 1. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Design and synthesis of 4-benzylpiperidine carboxamides as dual serotonin and norepinephrine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Step-by-step guide to dissolving 4-Benzylpiperidine-1-carboxamidine acetate for experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzylpiperidine-1-carboxamidine acetate is a research chemical built upon the 4-benzylpiperidine scaffold. Compounds based on this structure are known to interact with monoamine signaling systems. Specifically, 4-benzylpiperidine acts as a monoamine releasing agent with significant selectivity for dopamine (DA) and norepinephrine (NE) over serotonin (5-HT).[1][2] Derivatives have also been investigated for their potential as triple reuptake inhibitors, which block the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[3] This activity makes these compounds valuable tools for research in neuropharmacology, particularly in studies related to depression, cocaine dependence, and other CNS disorders.[4][5]

Proper dissolution of this compound is the critical first step for ensuring accurate and reproducible experimental results. This guide provides a detailed, step-by-step protocol for dissolving this compound for use in a variety of research applications.

Compound Data

Quantitative data for this compound is summarized in the table below.

| Property | Value |

| CAS Number | 1672675-23-8 |

| Molecular Formula | C₁₃H₁₉N₃ ⋅ C₂H₄O₂ |

| Molecular Weight | 277.37 g/mol |

| Purity (Typical) | ≥95% |

| Appearance | Solid |

Experimental Protocol: Preparation of Stock and Working Solutions

This protocol outlines the standard procedure for preparing a concentrated stock solution in an organic solvent, which can then be diluted to final concentrations in aqueous media for experiments.

Materials and Equipment

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Phosphate-buffered saline (PBS) or desired aqueous buffer/media

-

Sterile microcentrifuge tubes or conical tubes

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator (optional, water bath)

-

Pipettes and sterile, filtered pipette tips

-

Sterile syringe filters (0.22 µm) for cell-based applications

Procedure for Preparing a 10 mM Stock Solution

-

Calculation: Determine the mass of the compound needed. To prepare 1 mL of a 10 mM stock solution:

-

Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L × 0.001 L × 277.37 g/mol × 1000 mg/g = 2.77 mg

-

-

Weighing: Carefully weigh out 2.77 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.

-

Dissolution:

-

Add 1 mL of high-purity DMSO to the tube containing the compound.

-

Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.

-

Visually inspect the solution against a light source to ensure no solid particulates remain. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied.

-

-

Sterilization (for cell culture): For applications requiring sterile conditions, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube. Use a filter material compatible with DMSO (e.g., PTFE).

-

Storage: Store the 10 mM stock solution at -20°C or -80°C for long-term stability. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

Preparation of Working Solutions

To prepare a final working solution, dilute the concentrated stock solution into the appropriate aqueous buffer or cell culture medium.

-

Example: To prepare 1 mL of a 10 µM working solution from a 10 mM stock:

-

Perform a 1:1000 dilution.

-

Add 1 µL of the 10 mM stock solution to 999 µL of your experimental buffer or medium.

-

Mix thoroughly by gentle vortexing or pipetting.

-

Note: The final concentration of DMSO in the working solution should be kept low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.

Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow for preparing a working solution of this compound.

Caption: Workflow for dissolving and diluting the compound.

Proposed Signaling Pathway

The diagram below illustrates the proposed mechanism of action for compounds acting as monoamine reuptake inhibitors. These agents block transporters at the presynaptic neuron, increasing the concentration of neurotransmitters in the synaptic cleft.

Caption: Monoamine transporter inhibition by a reuptake inhibitor.

References

- 1. 4-Benzylpiperidine [medbox.iiab.me]

- 2. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 3. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 4. Selective Suppression of Cocaine- versus Food-Maintained Responding by Monoamine Releasers in Rhesus Monkeys: Benzylpiperazine, (+)Phenmetrazine, and 4-Benzylpiperidine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Triple Reuptake Inhibitors: The Next Generation of Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 4-Benzylpiperidine-1-carboxamidine acetate in Cell Culture Studies

To the esteemed researchers, scientists, and drug development professionals,

Following a comprehensive search of publicly available scientific literature and patent databases, we must report that there is currently no specific information available regarding the use of 4-Benzylpiperidine-1-carboxamidine acetate in cell culture studies. Our extensive investigation did not yield any published research detailing its mechanism of action, established experimental protocols, or quantitative data related to its effects on cells in vitro.

While direct data is absent for this specific compound, the broader chemical classes to which it belongs—benzylpiperidines and guanidines—are known to possess diverse biological activities. This suggests that this compound could potentially be of interest in various research contexts.

General Considerations for Related Compound Classes:

Benzylpiperidine Derivatives:

Derivatives of benzylpiperidine have been investigated for a range of pharmacological effects. For instance, the core structure is found in compounds explored as:

-

Cholinesterase inhibitors: Some N-benzylpiperidine carboxamide derivatives have been synthesized and evaluated for their potential in treating Alzheimer's disease by inhibiting acetylcholinesterase.[1]

-

Monoamine Releasing Agents and MAO Inhibitors: The related compound, 4-benzylpiperidine, acts as a monoamine releasing agent with selectivity for dopamine and norepinephrine and also functions as a weak monoamine oxidase inhibitor (MAOI).[2]

-

Antifungal Agents: Certain 4-aminopiperidine derivatives have shown antifungal activity by targeting ergosterol biosynthesis.

-

Anticancer Agents: Some studies have explored the cytotoxic effects and induction of cell cycle arrest in cancer cell lines by benzylpiperidine-containing compounds.

-

Sigma Receptor Ligands: Aralkyl derivatives of 4-benzylpiperidine have been synthesized and tested for their affinity to sigma receptors, which are implicated in various neurological functions.

Guanidine Derivatives:

The guanidine group is a structural feature in a variety of biologically active molecules and has been associated with:

-

Biocidal Activity: Guanidinium compounds are known for their antimicrobial properties.

-

Pharmacological Activity: The guanidine moiety is present in numerous pharmaceuticals with diverse applications.

-

Enzyme Inhibition: Guanidine-containing compounds have been explored as inhibitors for various enzymes.

Hypothetical Experimental Workflow for Initial Screening:

Given the lack of specific data, researchers interested in evaluating this compound would need to undertake initial screening studies. A general workflow for such an investigation is proposed below. This is a hypothetical workflow and should be adapted based on the specific research question.

References

4-Benzylpiperidine-1-carboxamidine acetate as a tool compound for target validation

For Researchers, Scientists, and Drug Development Professionals

Introduction